![molecular formula C14H18N2O2 B14788515 Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyl group attached to a hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety through a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate typically involves the reaction of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the purity and composition of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl group or the carbamate moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amine.
Applications De Recherche Scientifique
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate can be compared with other carbamate compounds, such as:
Phenyl carbamate: Lacks the hexahydrocyclopenta[c]pyrrol-2(1H)-yl moiety, making it less complex.
Hexahydrocyclopenta[c]pyrrol-2(1H)-yl carbamate: Similar structure but without the phenyl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
phenyl N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-13-7-2-1-3-8-13)15-16-9-11-5-4-6-12(11)10-16/h1-3,7-8,11-12H,4-6,9-10H2,(H,15,17) |
Clé InChI |
RITXQTLLAWCZBT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2C1)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
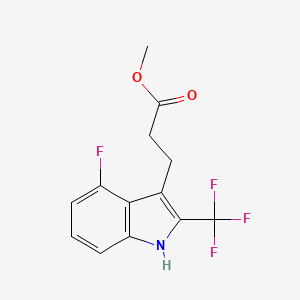
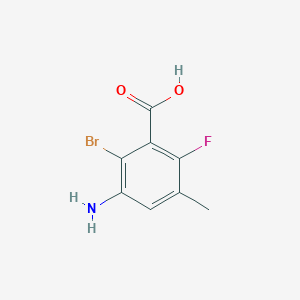

![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
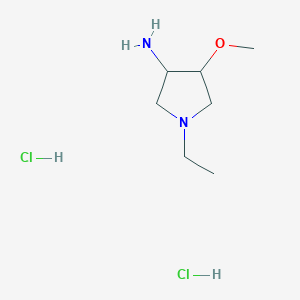
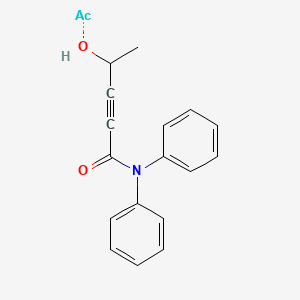
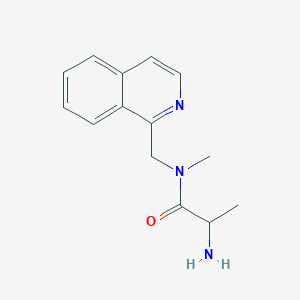
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
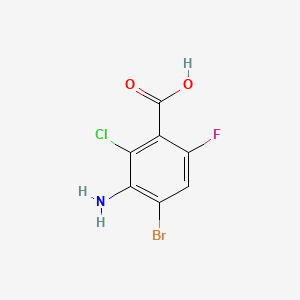

![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)


